Methyl 4-(2-aminothiazol-4-yl)benzoate

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Medicinal chemistry programs require validated intermediates with defined physicochemical profiles. This para-substituted 2-aminothiazole-methyl benzoate offers a calculated LogP of 2.1 and TPSA of 93.45 Ų for tunable lipophilicity. - Privileged hinge-binding scaffold for kinase inhibitor design - Methyl ester handle enables specific SAR vector for focused library synthesis - Well-established Hantzsch synthesis route via methyl 4-(bromoacetyl)benzoate + thiourea

Molecular Formula C11H10N2O2S
Molecular Weight 234.27
CAS No. 206555-77-3
Cat. No. B2941499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-aminothiazol-4-yl)benzoate
CAS206555-77-3
Molecular FormulaC11H10N2O2S
Molecular Weight234.27
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N
InChIInChI=1S/C11H10N2O2S/c1-15-10(14)8-4-2-7(3-5-8)9-6-16-11(12)13-9/h2-6H,1H3,(H2,12,13)
InChIKeyFKEIGGWJRUYGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-aminothiazol-4-yl)benzoate: Chemical Identity and Core Properties


Methyl 4-(2-aminothiazol-4-yl)benzoate (CAS 206555-77-3) is a heterocyclic organic compound with the molecular formula C₁₁H₁₀N₂O₂S and a molecular weight of 234.27 g/mol. It consists of a 2-aminothiazole moiety linked to a methyl benzoate ester at the para position . This compound is a solid at room temperature, is typically available at 95% purity or higher, and requires storage at 2-8°C with protection from light . Its key computed properties include a topological polar surface area (TPSA) of 93.45 Ų, a calculated LogP (XLogP3) of 2.1, three rotatable bonds, and a predicted pKa of 3.73±0.10 .

Workflow Focused kinase or enzyme inhibitor library synthesis
Selection Para-substituted methyl ester scaffold for defined SAR vectoring
Specification Controlled purity supports batch-to-batch reproducibility

Methyl 4-(2-aminothiazol-4-yl)benzoate: Isomer & Analog Substitution Warning


The 2-aminothiazole scaffold is a privileged structure in drug discovery, but subtle variations in substitution pattern and ester functionality profoundly alter its biological and physicochemical profile [1]. For instance, shifting the aminothiazole attachment from the para to the meta position on the benzoate ring, or modifying the ester from a methyl to an ethyl group, can drastically impact binding orientation, metabolic stability, and solubility . Furthermore, the 2-aminothiazole core itself is known to exhibit promiscuous binding behavior and can act as a pan-assay interference compound (PAINS) under certain conditions [2]. Consequently, even structurally similar analogs cannot be assumed to be functionally interchangeable in biological assays or synthetic pathways without specific, quantitative comparative data. The following evidence outlines the specific, quantifiable parameters that differentiate Methyl 4-(2-aminothiazol-4-yl)benzoate from its closest alternatives.

Regioisomer mismatch Para vs meta substitution alters binding orientation and may not replicate SAR
Ester analog substitution Ethyl ester analog shifts lipophilicity and solubility, impacting membrane permeability and formulation
Scaffold promiscuity Aminothiazole core may cause pan-assay interference; validation with counter-screens is recommended

Methyl 4-(2-aminothiazol-4-yl)benzoate: Procurement Differentiation Evidence


Para vs. Meta Substitution: Structural and Physicochemical Effects

The compound's para-substitution pattern is a key structural differentiator from its meta-substituted isomer, Methyl 3-(2-aminothiazol-4-yl)benzoate. This change in regiochemistry alters the molecule's shape and potential binding orientation . While direct experimental data comparing these two isomers is limited, the known impact of substitution pattern on molecular recognition makes this a critical specification for procurement. This is a class-level inference based on established medicinal chemistry principles. Procurement must specify the exact CAS number (206555-77-3) to ensure the correct regioisomer is obtained, as a meta-isomer would have a different CAS number and is not functionally equivalent.

Para vs Meta Substitution
Class-level inference
Target para-substituted (1,4-disubstituted benzene)
Analog meta-substituted (1,3-disubstituted benzene)
Change in 3D molecular shape and potential target interactions
Specify correct regioisomer for reproducible SAR
Limited direct experimental data; class-level inference
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Methyl vs. Ethyl Ester: Solubility & Lipophilicity

Methyl 4-(2-aminothiazol-4-yl)benzoate differs from its ethyl ester analog, Ethyl 4-(2-aminothiazol-4-yl)benzoate (CAS 651042-69-2), by a single methylene unit . This subtle change is known to influence lipophilicity and aqueous solubility. While head-to-head experimental data for these specific esters is not available, established trends in medicinal chemistry demonstrate that increasing alkyl chain length on esters increases LogP and decreases aqueous solubility [1]. The reported calculated LogP (XLogP3) for the methyl ester is 2.1 . The ethyl ester analog is expected to have a slightly higher LogP. This is a class-level inference that informs selection when solubility or permeability is a critical parameter.

Methyl vs Ethyl Ester
Class-level inference
Target (Methyl ester) XLogP3 = 2.1
Analog (Ethyl ester) Expected higher LogP, lower aqueous solubility
Increased alkyl chain elevates lipophilicity
Select ester based on required permeability-solubility balance
Calculated property; experimental validation recommended
Physicochemical Properties Drug Development Formulation

2-Aminothiazole Scaffold Promiscuity and Assay Controls

The 2-aminothiazole moiety is a known privileged structure but also carries a 'yellow caution light' due to its potential for promiscuous binding and assay interference [1]. A study investigating a range of aminothiazole substitution patterns found that many compounds tend to hit a wide variety of protein targets, with some binding at multiple sites per protein [1]. This class-level characteristic is directly relevant to Methyl 4-(2-aminothiazol-4-yl)benzoate. While this property can be advantageous for discovering novel targets, it necessitates the use of rigorous counter-screens and orthogonal assays to validate any observed biological activity. Procurement for biological studies must be accompanied by a plan to control for potential false positives.

Scaffold Promiscuity
Class-level inference
Aminothiazole core is a known privileged structure with promiscuous binding behavior; may act as PAINS under certain conditions.
Use counter-screens to validate target engagement
Source: Dahlin et al. 2021, Science
Assay Development Target Engagement Pan-Assay Interference Compounds (PAINS)

Methyl 4-(2-aminothiazol-4-yl)benzoate: Key Application Scenarios


Focused Kinase & Enzyme Inhibitor Library Building Block

The 2-aminothiazole core is a recognized hinge-binding motif in kinase inhibitor design. Methyl 4-(2-aminothiazol-4-yl)benzoate (CAS 206555-77-3) serves as a versatile starting material for synthesizing focused libraries targeting kinases or other enzymes where this scaffold is known to be active. Its para-substitution pattern and methyl ester handle provide a specific vector for further functionalization . Procurement is justified for medicinal chemistry campaigns where the aminothiazole scaffold is a validated starting point, but researchers must be aware of its potential for promiscuity and implement appropriate counter-screens [1].

Physicochemical Property Control in Lead Optimization

When a lead series contains a 2-aminothiazole core, the choice of ester on the pendant benzoate ring is a critical parameter for tuning lipophilicity and solubility. Methyl 4-(2-aminothiazol-4-yl)benzoate, with its calculated LogP of 2.1, offers a specific balance of these properties . Procurement of this specific methyl ester, rather than the corresponding ethyl ester (CAS 651042-69-2), is a data-driven decision to optimize a compound's physicochemical profile for improved permeability or formulation characteristics .

Substituted Aminothiazole Synthesis via Hantzsch Reaction

This compound can be synthesized via the condensation of methyl 4-(bromoacetyl)benzoate with thiourea, a classic Hantzsch thiazole synthesis . This well-established route provides access to the core scaffold for further derivatization. For process chemists, the availability of this specific intermediate (CAS 206555-77-3) enables the efficient preparation of diverse analogs for SAR studies, avoiding the need to develop de novo synthetic routes for each new target molecule.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Para-substituted methyl ester scaffold for vectorization
Counter-screen controls for promiscuity (PAINS)
Physicochemical property tuning
Methyl ester offers specific lipophilicity range
Solubility and permeability assay validation
Hantzsch thiazole synthesis
Defined intermediate for reproducible synthetic route
Purity and identity specification for SAR consistency
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